molecular formula C20H31N3O2 B2399050 N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319808-04-1

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2399050
CAS No.: 2319808-04-1
M. Wt: 345.487
InChI Key: AAGRPAITEWRBOL-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the diazepane ring, followed by the introduction of the tetrahydrofuran and tert-butylphenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative with anxiolytic properties.

    Tetrazepam: Another diazepane derivative used as a muscle relaxant.

Uniqueness

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is unique due to its specific structural features, such as the presence of the tetrahydrofuran ring and tert-butylphenyl group. These features may confer distinct chemical and biological properties compared to other diazepane derivatives.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGRPAITEWRBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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